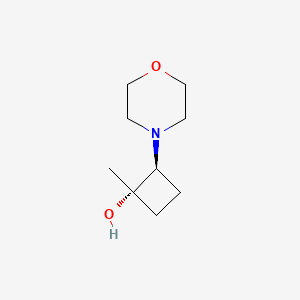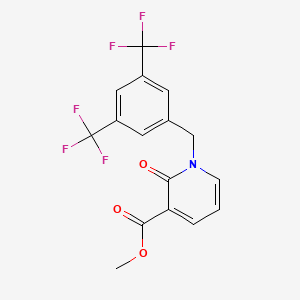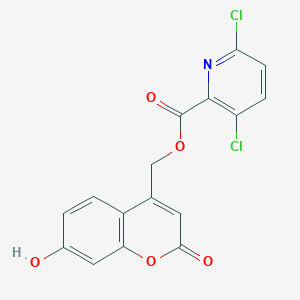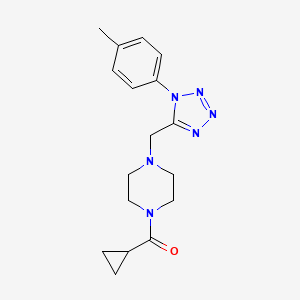
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrel Bonding Interactions and Structural Analysis
The compound and its derivatives have been studied for their potential to form self-assembled dimers in solid state, utilizing π-hole tetrel bonding interactions. Such interactions, involving the α-ketoester functionality and phenyl substituents, are significant in the understanding of molecular structures and their stabilization. Studies include Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, which provide insights into nucleophilic/electrophilic nature and interaction energies of the tetrel bond (Ahmed et al., 2020).
Synthesis and Characterization for Antimicrobial Properties
A series of derivatives of the compound were synthesized and characterized to explore their antimicrobial activities. These compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. The antibacterial properties were further validated through in silico molecular docking studies, suggesting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
Novel lanthanide metal–organic frameworks based on the compound and its derivatives have been synthesized and investigated for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks, constructed by bi-nuclear lanthanide metal clusters, exhibit selective detection capabilities, which are of great interest for applications in sensing and detection technologies (Wang et al., 2016).
Corrosion Inhibition in Acid Environments
The compound's derivatives have been assessed as potential anticorrosion agents for mild steel in acidic environments. The study involved gravimetric and electrochemical techniques, revealing that the synthesized inhibitor exhibited high inhibition efficiency. The adsorption of the compound on the iron surface was elucidated through molecular simulations, indicating its potential application in corrosion protection (Rahmani et al., 2019).
properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWRZOPHXNYGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2820094.png)
![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)


![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)
![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

